molecular formula C10H16FNO4 B14118993 cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid

cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B14118993
M. Wt: 233.24 g/mol
InChI Key: HEDHHUUQWWXVTC-RQJHMYQMSA-N
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Description

cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the protection of an amine group with the Boc group, followed by fluorination and carboxylation reactions. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization .

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a valuable intermediate in the development of pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and safety profiles.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • cis-1-[(tert-Butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
  • cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

Comparison:

Properties

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

(3S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

HEDHHUUQWWXVTC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)C(=O)O

Origin of Product

United States

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